molecular formula C15H14N2O2 B1325110 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid CAS No. 1017200-69-9

2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid

カタログ番号 B1325110
CAS番号: 1017200-69-9
分子量: 254.28 g/mol
InChIキー: DGAHWHCIJQCFSK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid, also known as quinolinic acid, is a heterocyclic compound that is commonly found in the human brain and produced from the amino acid tryptophan. It is part of numerous pharmacologically active compounds like cilostazol, aripiprazole, carteolol and exhibits an array of activities in peripheral and central tissues due to their moderate lipophilicity and good stability .


Synthesis Analysis

The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid involves several steps. A new series of 2-heteroarylthio-6-substituted-quinazolin-4-one analogs were designed, synthesized, and evaluated for their in vitro antimicrobial activity . The synthesis involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .


Molecular Structure Analysis

The molecular formula of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is C15H14N2O2. The structure of this compound can be found in various databases such as PubChem .


Chemical Reactions Analysis

The chemical reactions involving 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid are complex and involve several steps. These syntheses involve reduction or oxidation followed by cyclization, SNAr-terminated sequences, acid-catalyzed ring closures or rearrangements, high-temperature cyclizations, and metal-promoted processes .


Physical And Chemical Properties Analysis

The molecular weight of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is 254.28 g/mol. More detailed physical and chemical properties can be found in databases like PubChem .

科学的研究の応用

Metabolic Engineering for Quinolinic Acid Production

Quinolinic acid (QA), a key intermediate of nicotinic acid (Niacin), has been explored in metabolic engineering of Escherichia coli. This approach aims to enhance quinolinic acid production, which can be subsequently converted to nicotinic acid for industrial applications. Engineering strategies include deactivating specific enzymes to block consumption pathways and increase the precursor availability, thereby achieving higher quinolinic acid yields (Zhu, Peña, & Bennett, 2021).

Industrial Synthesis Methods

Efforts have been made to synthesize nicotinic acid, an important pharmaceutical and chemical intermediate, from quinolinic acid. Methods involve the ozonolysis of quinoline and decarboxylation of pyridine-2,3-dicarboxylic acid (quinolinic acid), offering a potentially efficient way to meet industrial demands for nicotinic acid (Eli, 2007).

Receptor Identification and Pharmacological Applications

Nicotinic acid's pharmacological effects, particularly in lipid regulation, are mediated through specific receptors like PUMA-G and HM74. Understanding these receptor mechanisms is crucial for developing new drugs for treating dyslipidemia and other related conditions (Tunaru et al., 2003).

Quantification in Biological Systems

Methods have been developed for the concurrent quantification of quinolinic, picolinic, and nicotinic acids using gas chromatography-mass spectrometry. This enables the study of their roles in inflammatory and apoptotic responses, particularly in neuronal cell damage and death (Smythe et al., 2002).

Herbicidal Activity

Research into N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, has shown promising herbicidal activity. This discovery could lead to the development of new herbicides based on natural-product-derived nicotinic acid (Yu et al., 2021).

Atherosclerosis Treatment

Nicotinic acid has been found to inhibit the progression of atherosclerosis in mice through its receptor GPR109A expressed in immune cells. This finding suggests a potential therapeutic application of nicotinic acid in treating atherosclerosis and possibly other inflammatory diseases (Lukasova et al., 2011).

特性

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c18-15(19)12-7-3-9-16-14(12)17-10-4-6-11-5-1-2-8-13(11)17/h1-3,5,7-9H,4,6,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAHWHCIJQCFSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。